7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No.: 941937-98-0
Cat. No.: VC11856511
Molecular Formula: C20H26ClN5O4
Molecular Weight: 435.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941937-98-0 |
|---|---|
| Molecular Formula | C20H26ClN5O4 |
| Molecular Weight | 435.9 g/mol |
| IUPAC Name | 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione |
| Standard InChI | InChI=1S/C20H26ClN5O4/c1-12(2)9-22-19-23-17-16(18(28)25(4)20(29)24(17)3)26(19)10-14(27)11-30-15-7-5-13(21)6-8-15/h5-8,12,14,27H,9-11H2,1-4H3,(H,22,23) |
| Standard InChI Key | LSMOJTYRRXAOKN-UHFFFAOYSA-N |
| SMILES | CC(C)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C |
| Canonical SMILES | CC(C)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C |
Introduction
The compound 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic organic molecule belonging to the purine derivative class. Its structure is characterized by a purine core functionalized with hydroxypropyl and chlorophenoxy groups, as well as an isobutylamino moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities and applications in drug development.
Synthesis Pathway
The synthesis of this compound typically involves multistep organic reactions:
-
Ether Formation: Reacting chlorinated phenols with suitable alkylating agents to introduce the chlorophenoxy group.
-
Purine Functionalization: Modifying a purine derivative with hydroxypropyl and isobutylamino groups through nucleophilic substitution or reductive amination.
-
Optimization: Reaction conditions are adjusted to maximize yield and purity using techniques such as high-performance liquid chromatography (HPLC).
Biological Significance
Mechanism of Action:
This compound is known to modulate the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer.
Potential Applications:
-
Oncology: As a Wnt pathway modulator, it may inhibit tumor growth by regulating cellular signaling.
-
Drug Discovery: Its unique structure makes it a candidate for further pharmacological exploration.
Analytical Characterization
Techniques Used:
-
Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption peaks.
Physical Properties:
| Property | Value |
|---|---|
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
Research Findings
Studies have highlighted the following:
-
The compound's ability to interact with key cellular pathways makes it a promising lead for therapeutic agents targeting cancer and other proliferative disorders .
-
Computational modeling suggests favorable binding affinities with proteins involved in the Wnt pathway.
-
Preliminary toxicity studies indicate manageable safety profiles under controlled conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume